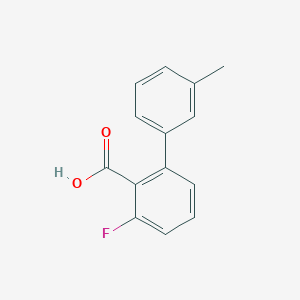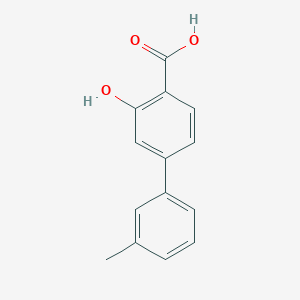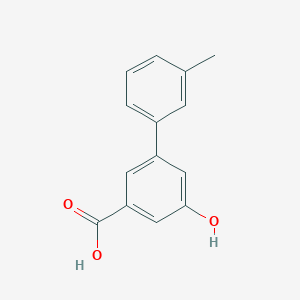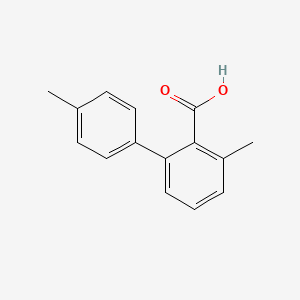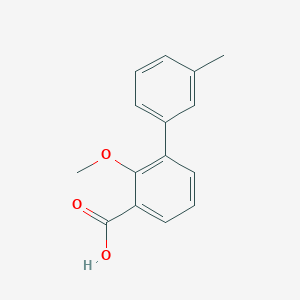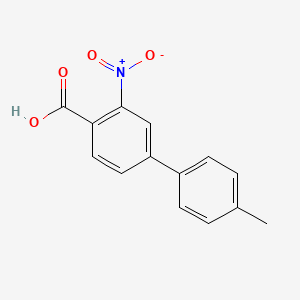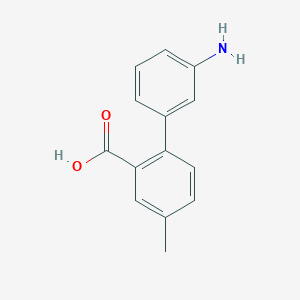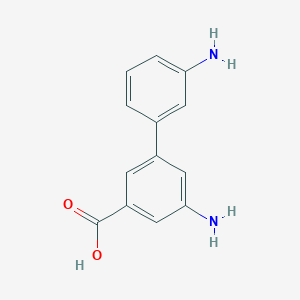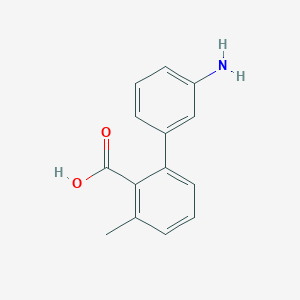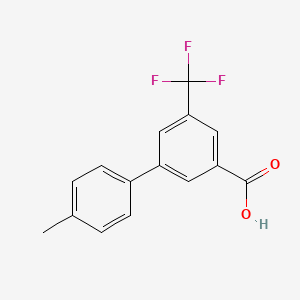
3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid, or MTFB, is an organic compound with a molecular formula of C10H8F3O2. It is a white crystalline solid that is soluble in organic solvents. It is used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the production of polymers. MTFB is also used in the production of polymers, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals.
科学的研究の応用
MTFB has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals. In addition, MTFB has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. Furthermore, MTFB has been used as an analytical reagent in the determination of trace levels of a variety of compounds, including drugs, pesticides, and other organic compounds.
作用機序
The mechanism of action of MTFB is not fully understood. However, it is believed to act as an electron-withdrawing group, which can increase the reactivity of organic compounds. Additionally, MTFB can be used as a catalyst in the production of polymers, as it can facilitate the formation of polymers from monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTFB are not fully understood. However, it is believed to have certain effects on the body. For example, MTFB has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, MTFB has been shown to inhibit the activity of certain proteins, such as the enzyme acetylcholinesterase.
実験室実験の利点と制限
MTFB has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in organic solvents, making it easy to handle and use in experiments. Additionally, it is an electron-withdrawing group, which can increase the reactivity of organic compounds. However, MTFB also has certain limitations for use in laboratory experiments. For example, it can be toxic in high concentrations, and it can react with certain compounds, such as proteins, which can lead to unexpected results.
将来の方向性
There are a variety of potential future directions for research involving MTFB. For example, further research could be done to better understand the biochemical and physiological effects of MTFB. Additionally, research could be done to develop more efficient methods for synthesizing MTFB. Furthermore, research could be done to investigate the use of MTFB in the production of new drugs and other compounds. Finally, research could be done to investigate the use of MTFB as an analytical reagent in the determination of trace levels of a variety of compounds.
合成法
MTFB can be synthesized by a variety of methods. One method is to react 4-methylphenol with trifluoroacetic acid in the presence of a base, such as sodium carbonate. Another method is to react 4-methylphenol with trifluoroacetic anhydride in the presence of a base, such as potassium carbonate. Finally, MTFB can also be synthesized from 4-methylphenol and trifluoromethanesulfonic acid in the presence of a base, such as sodium bicarbonate.
特性
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-4-10(5-3-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJSGKDRKHVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688632 |
Source


|
| Record name | 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-72-0 |
Source


|
| Record name | 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

